![molecular formula C10H7Cl2N3O B1460066 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol CAS No. 1018299-52-9](/img/structure/B1460066.png)
4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol
Overview
Description
Pyridazinones are a class of organic compounds containing a pyridazinone core, which is a six-membered ring with two nitrogen atoms and one oxygen atom . The compound you mentioned, “4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol”, likely belongs to this class, with an amino group at the 4th position and a dichlorophenyl group at the 6th position .
Molecular Structure Analysis
The molecular structure of “4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol” would likely be determined by techniques such as X-ray diffraction, NMR, and mass spectrometry .Chemical Reactions Analysis
Again, while specific reactions involving “4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol” are not available, similar compounds are known to undergo various chemical reactions. For instance, pyridazinones can participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol” would likely be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Synthesis of New Heterocyclic Compounds
4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol has been utilized in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, its derivatives showed antimicrobial and antifungal activities, indicating its usefulness in developing new pharmaceutical compounds (Sayed et al., 2003).
Creation of Novel Pyridazinone Derivatives
Research has been conducted on the condensation of pyridazinone derivatives with various reagents, leading to the formation of novel compounds like styryl derivatives and thienopyridazines. These findings contribute to the growing body of knowledge on pyridazinone chemistry and its potential applications in drug discovery and material science (Gaby et al., 2003).
Development of Anticancer and Antiangiogenic Agents
Pyridazinone derivatives, including those related to 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol, have been synthesized and tested for their anticancer and antiangiogenic properties. Some derivatives showed promising results, comparable to standard drugs like methotrexate, and demonstrated potent activity against various cancer cell lines and proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).
Antibacterial and Antimicrobial Activity Studies
Several studies have focused on synthesizing pyridazinone derivatives and testing them for antibacterial and antimicrobial activities. These compounds have been shown to be effective against various microorganisms, indicating their potential as new antibacterial agents (El-Mariah et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-amino-3-(2,4-dichlorophenyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-5-1-2-6(7(12)3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQSKYIAPCBOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.